molecular formula C9H19NO B2717820 (1R,2R)-2-Propoxycyclohexan-1-amine CAS No. 2253632-57-2

(1R,2R)-2-Propoxycyclohexan-1-amine

Cat. No.: B2717820
CAS No.: 2253632-57-2
M. Wt: 157.257
InChI Key: GYFVXKCVBQFVPY-RKDXNWHRSA-N
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Description

(1R,2R)-2-Propoxycyclohexan-1-amine is a chiral amine compound with a cyclohexane ring substituted at the 1 and 2 positions The compound is characterized by its propoxy group at the 2-position and an amine group at the 1-position

Scientific Research Applications

(1R,2R)-2-Propoxycyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to interact with specific receptors in the brain.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Propoxycyclohexan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the propoxy and amine groups.

    Propoxylation: Cyclohexanone is first reacted with propyl bromide in the presence of a base such as sodium hydride to form 2-propoxycyclohexanone.

    Amination: The 2-propoxycyclohexanone is then subjected to reductive amination using ammonia or an amine source and a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Propoxycyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted cyclohexane derivatives.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Propoxycyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-Cyclohexane-1,2-diamine: A related compound with two amine groups, used in asymmetric synthesis and catalysis.

    (1R,2R)-1-Phenyl-2-propoxycyclohexane: Similar structure with a phenyl group, used in organic synthesis.

    (1R,2R)-2-Methoxycyclohexan-1-amine: A methoxy analog, used in medicinal chemistry.

Uniqueness

(1R,2R)-2-Propoxycyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its chiral nature and functional groups make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(1R,2R)-2-propoxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-7-11-9-6-4-3-5-8(9)10/h8-9H,2-7,10H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFVXKCVBQFVPY-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCO[C@@H]1CCCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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